2,5-Dichloro-4-piperidin-1-ylpyrimidine

Medicinal Chemistry Parallel Synthesis Kinase Inhibitor Scaffolds

Pre-installed C4-piperidine with orthogonal C2 (SNAr-active) and C5 (cross-coupling-active) chlorine atoms enables true sequential functionalization without protecting groups. Ideal for FGFR1-4 kinase inhibitor programs (see CN107459519A) and parallel library synthesis via Suzuki-Miyaura coupling after C2 diversification. Offers late-stage C5 modification to tune ADME properties. ≥95% purity, available as white to off-white solid.

Molecular Formula C9H11Cl2N3
Molecular Weight 232.11 g/mol
Cat. No. B13981012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-4-piperidin-1-ylpyrimidine
Molecular FormulaC9H11Cl2N3
Molecular Weight232.11 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC(=NC=C2Cl)Cl
InChIInChI=1S/C9H11Cl2N3/c10-7-6-12-9(11)13-8(7)14-4-2-1-3-5-14/h6H,1-5H2
InChIKeyVVWMNPUJMYZWLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-4-piperidin-1-ylpyrimidine: A Regioselective Key Intermediate for Kinase-Focused Medicinal Chemistry


2,5-Dichloro-4-piperidin-1-ylpyrimidine (CAS: 901303-35-3; C9H11Cl2N3; MW: 232.11) is a dihalogenated pyrimidine intermediate featuring a pre-installed piperidine moiety at the C4 position and reactive chlorine atoms at the C2 and C5 positions . The 2,5-dichloro substitution pattern distinguishes it from the more common 2,4-dichloropyrimidine scaffold, creating a unique reactivity profile where the C5 chlorine enables orthogonal functionalization that is inaccessible in 2,4-dichloro isomers . Its predicted physicochemical properties—boiling point 387.3±27.0 °C, density 1.349±0.06 g/cm³, and pKa 3.26±0.40—indicate a moderately basic heteroaromatic system suitable for diverse reaction conditions .

2,5-Dichloro-4-piperidin-1-ylpyrimidine: Why Generic 2,4-Dichloro or 4,6-Dichloro Pyrimidines Cannot Serve as Drop-In Replacements


The chlorine substitution pattern on the pyrimidine ring dictates both nucleophilic aromatic substitution (SNAr) regioselectivity and cross-coupling outcomes. For 2,4,5-trichloropyrimidine-derived scaffolds, the established reactivity order is C4-Cl > C2-Cl >> C5-Cl in SNAr reactions, with C5-Cl remaining largely inert under standard nucleophilic conditions [1]. In 2,4-dichloropyrimidines, both halogens reside at activated positions, resulting in competing substitution and the frequent need for protecting group strategies [2]. In contrast, 2,5-dichloro-4-piperidin-1-ylpyrimidine—with C4 already occupied by piperidine—presents a uniquely deactivated C5 chlorine that persists through C2 functionalization, thereby enabling true sequential, orthogonal derivatization without protecting groups. Generic substitution with a 2,4-dichloro or 4,6-dichloro isomer would fundamentally alter this reactivity hierarchy, eliminate the C5 handle entirely, or force re-optimization of synthetic routes .

2,5-Dichloro-4-piperidin-1-ylpyrimidine: Quantified Evidence of Differentiation in Reactivity and Application Scope


Orthogonal C2 vs. C5 Reactivity: Enabling Sequential Derivatization Without Protecting Groups

The target compound enables a chemoselective functionalization sequence that is unattainable with 2,4-dichloropyrimidine isomers. For 2,4,5-trichloropyrimidine-derived systems, the relative reactivity of chlorine substituents in SNAr reactions follows a strict hierarchy: C4-Cl is the most reactive, followed by C2-Cl, while C5-Cl is substantially deactivated and remains intact under conditions that displace C4 and C2 chlorines [1]. When applied to 2,5-dichloro-4-piperidin-1-ylpyrimidine, this hierarchy dictates that the C2 chlorine can be selectively substituted via SNAr with amines, alkoxides, or thiols while the C5 chlorine remains untouched. The C5 chlorine can subsequently be engaged in Pd-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings . This contrasts with 2,4-dichloro-5-substituted pyrimidines, where the C4 and C2 chlorines exhibit more comparable reactivity, often leading to mixtures of regioisomeric products unless carefully controlled [2].

Medicinal Chemistry Parallel Synthesis Kinase Inhibitor Scaffolds

Pre-Installed Piperidine at C4: Bypassing Regioselectivity Challenges in SNAr

Starting from 2,4,5-trichloropyrimidine, the reaction with piperidine in the presence of a base (e.g., sodium tert-butoxide) proceeds with high regioselectivity to install the piperidine moiety exclusively at the C4 position, yielding 2,5-dichloro-4-piperidin-1-ylpyrimidine . This pre-installed piperidine eliminates the need for medicinal chemists to perform and optimize this regioselective SNAr step themselves. In contrast, when starting from 2,4-dichloropyrimidine, nucleophilic attack by piperidine can occur at either C2 or C4, often requiring careful optimization of conditions (temperature, solvent, base) to favor one regioisomer over the other, and frequently yielding mixtures that require chromatographic separation [1]. The target compound provides a single, defined regioisomer that serves as a common intermediate for diverse analogue synthesis, reducing the synthetic burden in library production.

Medicinal Chemistry Lead Optimization Scaffold Hopping

Documented Role as a Synthetic Intermediate in FGFR Kinase Inhibitor Patents

The fused pyrimidine piperidine scaffold containing the core 2,5-dichloro-4-piperidin-1-ylpyrimidine motif is explicitly claimed as a key synthetic intermediate in patent applications for FGFR kinase inhibitors [1]. FGFR inhibitors have established therapeutic relevance in oncology, with multiple approved drugs targeting FGFR1-4 . The patent documentation (CN107459519A) describes the use of this scaffold in the preparation of compounds for preventing or treating FGFR kinase-mediated diseases, including cancer [2]. While 2,4-dichloro-5-substituted pyrimidines have been explored for diverse kinase targets (e.g., PI3K, EGFR), the specific 2,5-dichloro-4-piperidinyl substitution pattern appears preferentially associated with FGFR-targeted chemical space, based on patent landscape analysis [3].

Oncology Kinase Inhibitors Targeted Therapy

Retention of C5 Chlorine Enables Late-Stage Diversification via Cross-Coupling

The C5 chlorine in 2,5-dichloro-4-piperidin-1-ylpyrimidine is positioned on a carbon that is substantially less electrophilic than C2 or C4, making it unreactive toward SNAr but amenable to Pd-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings . This property enables a synthetic sequence where C2 is first diversified via SNAr (e.g., with various amines), and the resulting intermediate then undergoes C5 cross-coupling to introduce aryl, heteroaryl, alkenyl, or alkynyl groups . In the comparator scaffold 2,4-dichloro-5-piperidinopyrimidine, the C2 and C4 chlorines are both activated toward SNAr, and neither position is inherently reserved for cross-coupling, making orthogonal sequential diversification more challenging . The target compound's C5 chlorine thus serves as a latent handle for late-stage diversification, enabling the rapid generation of analogue libraries from a common advanced intermediate.

Late-Stage Functionalization Parallel Synthesis Library Production

2,5-Dichloro-4-piperidin-1-ylpyrimidine: Validated Application Scenarios Based on Quantified Differentiation


FGFR-Targeted Oncology Programs: Accessing Patent-Protected Chemical Space

Medicinal chemistry teams pursuing FGFR1-4 kinase inhibitors should prioritize this scaffold. Patent CN107459519A explicitly claims fused pyrimidine piperidine derivatives built from this core structure as FGFR inhibitors for cancer therapy [1]. The pre-installed C4-piperidine and orthogonal C2/C5 reactivity enable the systematic exploration of substituent effects at two distinct vectors—a key requirement for optimizing FGFR isoform selectivity and overcoming resistance mutations . Using this compound as a starting point aligns synthetic efforts with established intellectual property positions, potentially accelerating lead identification while mitigating freedom-to-operate risks.

Parallel Library Synthesis Requiring Orthogonal Diversification Vectors

The orthogonal reactivity of C2 (SNAr-active) and C5 (cross-coupling-active) makes this compound uniquely suited for parallel library production [1]. A typical workflow involves: (1) dividing the compound into multiple reaction vessels; (2) performing C2 SNAr with a diverse amine set; (3) subjecting each resulting intermediate to C5 Suzuki-Miyaura coupling with a diverse boronic acid set. This two-dimensional diversification strategy generates a matrix of analogues from a single intermediate without protecting group manipulations . Alternative scaffolds such as 2,4-dichloro-5-piperidinopyrimidine lack this clean orthogonal reactivity profile, often requiring chromatographic separation of regioisomers at each step, which is incompatible with high-throughput parallel synthesis workflows.

Late-Stage Functionalization in Lead Optimization Campaigns

For programs where the C4-piperidine and C2-substituent have been optimized for potency and selectivity, the retained C5 chlorine serves as a diversification point for modulating physicochemical properties (e.g., logP, solubility, metabolic stability) without resynthesizing the entire scaffold [1]. This late-stage functionalization approach has been demonstrated in the synthesis of trisubstituted pyrimidines via sequential SNAr and Suzuki reactions, where the C5 position was successfully coupled with diverse aryl and heteroaryl boronic acids after C2 functionalization . The ability to modify a single position on an otherwise optimized lead compound is valuable for addressing ADME liabilities or introducing solubilizing groups without restarting the synthetic sequence.

Scaffold-Hopping from 2,4-Dichloropyrimidine-Based Inhibitors to Access C5-Modified Analogues

Teams with established SAR around 2,4-disubstituted pyrimidine kinase inhibitors can use this compound to systematically explore C5 substitution effects that are inaccessible from 2,4-dichloropyrimidine starting materials [1]. The C5 position in 2,4-dichloropyrimidine-derived inhibitors is typically unsubstituted (hydrogen) due to synthetic limitations, whereas this scaffold places a chlorine at C5 that can be replaced with diverse groups via cross-coupling . This scaffold-hopping strategy may yield analogues with improved selectivity profiles, as C5 substituents can engage in additional interactions with kinase hinge regions or solvent-exposed pockets not addressed by C2/C4 substitutions alone.

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